(+)-Amosulalol

Description

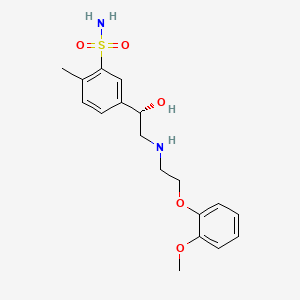

Structure

3D Structure

Propriétés

Numéro CAS |

94666-17-8 |

|---|---|

Formule moléculaire |

C18H24N2O5S |

Poids moléculaire |

380.5 g/mol |

Nom IUPAC |

5-[(1S)-1-hydroxy-2-[2-(2-methoxyphenoxy)ethylamino]ethyl]-2-methylbenzenesulfonamide |

InChI |

InChI=1S/C18H24N2O5S/c1-13-7-8-14(11-18(13)26(19,22)23)15(21)12-20-9-10-25-17-6-4-3-5-16(17)24-2/h3-8,11,15,20-21H,9-10,12H2,1-2H3,(H2,19,22,23)/t15-/m1/s1 |

Clé InChI |

LVEXHFZHOIWIIP-OAHLLOKOSA-N |

Apparence |

Solid powder |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>3 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

(+)-Amosulalol; Amosulalol, (+)-; Amosulalol, (S)- |

Origine du produit |

United States |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to (+)-Amosulalol: Chemical Properties, Pharmacology, and Signaling Pathways

This technical guide provides a comprehensive overview of this compound, a potent α1 and β1-adrenergic receptor antagonist. This document details its chemical and physical properties, outlines relevant experimental protocols for its study, and illustrates its mechanism of action through detailed signaling pathway diagrams.

Chemical and Physical Properties

This compound is the S-enantiomer of Amosulalol. The following tables summarize the key chemical and physical properties of both the specific enantiomer and the racemic mixture.

Table 1: Chemical Properties of Amosulalol

| Property | Value | Citation |

| IUPAC Name | 5-[(1S)-1-hydroxy-2-[[2-(2-methoxyphenoxy)ethyl]amino]ethyl]-2-methylbenzenesulfonamide | |

| Molecular Formula | C₁₈H₂₄N₂O₅S | |

| Molecular Weight | 380.46 g/mol | |

| CAS Number | 94666-17-8 | |

| Racemic CAS Number | 85320-68-9 |

Table 2: Physical Properties of Amosulalol and its Salts

| Compound Form | Property | Value | Citation |

| This compound Hydrochloride (S-enantiomer) | Melting Point | 158°C | |

| Specific Optical Rotation ([α]D²⁰, c=1 in methanol) | +30.7° | ||

| (-)-Amosulalol Hydrochloride (R-enantiomer) | Melting Point | 158°C | |

| Specific Optical Rotation ([α]D²⁰, c=1 in methanol) | -30.4° | ||

| Amosulalol Hydrochloride (Racemate) | Melting Point | 158-160°C | |

| pKa1 | 7.4 | ||

| pKa2 | 10.2 |

Experimental Protocols

This section details the methodologies for the synthesis, purification, and pharmacological evaluation of this compound.

The synthesis of racemic amosulalol can be achieved through a multi-step process, followed by chiral resolution to isolate the desired (+)-enantiomer.

Synthesis of Racemic Amosulalol:

A common synthetic route involves the reaction of a protected 2-bromo-1-(4-methyl-3-nitrophenyl)ethanone with 2-(2-methoxyphenoxy)ethanamine, followed by reduction of the nitro group and the ketone, and subsequent deprotection.

Chiral Resolution using High-Performance Liquid Chromatography (HPLC):

The separation of the enantiomers of amosulalol can be effectively performed using chiral HPLC.

-

Column: A polysaccharide-based chiral stationary phase (CSP), such as one derived from amylose or cellulose, is often effective for separating enantiomers of pharmaceutical compounds.

-

Mobile Phase: A mixture of a non-polar solvent like hexane and a polar organic modifier such as isopropanol or ethanol is typically used. The exact ratio should be optimized to achieve baseline separation.

-

Detection: UV detection at a wavelength where amosulalol exhibits strong absorbance is used to monitor the elution of the enantiomers.

-

Procedure:

-

Dissolve the racemic amosulalol in the mobile phase.

-

Inject the solution onto the chiral HPLC column.

-

Elute the enantiomers with the optimized mobile phase at a constant flow rate.

-

Collect the fractions corresponding to the two enantiomeric peaks.

-

Evaporate the solvent from the collected fractions to obtain the separated enantiomers.

-

Confirm the enantiomeric purity of each fraction using analytical chiral HPLC.

-

Following chiral separation, the isolated this compound can be further purified by crystallization to remove any remaining impurities.

-

Solvent Selection: The ideal solvent is one in which this compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. Common solvents for crystallization of pharmaceutical compounds include alcohols (e.g., ethanol, methanol, isopropanol), ketones (e.g., acetone), and their mixtures with water.

-

Procedure:

-

Dissolve the crude this compound in a minimal amount of the selected hot solvent to create a saturated solution.

-

If any insoluble impurities are present, perform a hot filtration to remove them.

-

Allow the solution to cool slowly to room temperature. Crystal formation should begin as the solution cools and becomes supersaturated.

-

Further cool the solution in an ice bath to maximize crystal yield.

-

Collect the crystals by vacuum filtration.

-

Wash the crystals with a small amount of the cold solvent to remove any adhering impurities.

-

Dry the purified crystals under vacuum.

-

The following are general protocols that can be adapted to evaluate the α1 and β1-adrenergic receptor antagonist activity of this compound.

2.3.1. α1-Adrenergic Receptor Binding Assay (Radioligand Competition)

This assay determines the affinity of this compound for the α1-adrenergic receptor.

-

Materials:

-

Cell membranes prepared from a cell line or tissue expressing α1-adrenergic receptors (e.g., rat liver or CHO cells transfected with the human α1A-adrenergic receptor).

-

Radioligand: [³H]-Prazosin (a selective α1-adrenergic antagonist).

-

Non-specific binding control: Phentolamine (a non-selective α-adrenergic antagonist) at a high concentration.

-

Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4).

-

-

Procedure:

-

In a 96-well plate, add the cell membranes, [³H]-Prazosin at a concentration near its Kd, and varying concentrations of this compound.

-

For total binding wells, add only membranes and radioligand.

-

For non-specific binding wells, add membranes, radioligand, and a saturating concentration of phentolamine.

-

Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

Terminate the binding reaction by rapid filtration through a glass fiber filter mat using a cell harvester. This separates the bound radioligand from the free radioligand.

-

Wash the filters with ice-cold assay buffer.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Determine the IC₅₀ value of this compound (the concentration that inhibits 50% of the specific binding of the radioligand) and calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.

-

2.3.2. β1-Adrenergic Receptor Functional Assay (cAMP Measurement)

This assay measures the ability of this compound to inhibit the production of cyclic AMP (cAMP) stimulated by a β1-adrenergic agonist.

-

Materials:

-

A cell line expressing β1-adrenergic receptors (e.g., CHO cells transfected with the human β1-adrenergic receptor).

-

β1-adrenergic agonist: Isoproterenol.

-

cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).

-

Cell culture medium.

-

-

Procedure:

-

Plate the cells in a 96-well plate and allow them to adhere overnight.

-

Pre-incubate the cells with varying concentrations of this compound for a defined period (e.g., 15-30 minutes).

-

Stimulate the cells with a fixed concentration of isoproterenol (typically the EC₈₀) for a specific time (e.g., 15 minutes).

-

Lyse the cells and measure the intracellular cAMP levels according to the instructions of the chosen cAMP assay kit.

-

Construct a concentration-response curve for this compound's inhibition of the isoproterenol-stimulated cAMP production.

-

Determine the IC₅₀ value for this compound.

-

2.3.3. Intracellular Calcium Mobilization Assay (for α1-Adrenergic Activity)

This assay assesses the ability of this compound to block the increase in intracellular calcium induced by an α1-adrenergic agonist.

-

Materials:

-

A cell line expressing α1-adrenergic receptors.

-

α1-adrenergic agonist: Phenylephrine.

-

Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM).

-

Assay buffer (e.g., Hank's Balanced Salt Solution with calcium and magnesium).

-

-

Procedure:

-

Load the cells with the calcium-sensitive fluorescent dye according to the manufacturer's protocol.

-

Wash the cells to remove excess dye.

-

Place the plate in a fluorescence plate reader capable of kinetic reads.

-

Record a baseline fluorescence measurement.

-

Add varying concentrations of this compound and incubate for a short period.

-

Inject a fixed concentration of phenylephrine (typically the EC₈₀) into the wells.

-

Immediately begin recording the fluorescence intensity over time to measure the change in intracellular calcium concentration.

-

Determine the inhibitory effect of this compound on the phenylephrine-induced calcium mobilization and calculate the IC₅₀ value.

-

Signaling Pathways and Mechanism of Action

This compound exerts its therapeutic effects by simultaneously blocking α1 and β1-adrenergic receptors. This dual antagonism leads to a reduction in blood pressure through different but complementary mechanisms.

The blockade of α1-adrenergic receptors by this compound in vascular smooth muscle cells prevents the binding of norepinephrine, leading to vasodilation and a decrease in peripheral resistance.

Caption: α1-Adrenergic signaling pathway and its inhibition by this compound.

The blockade of β1-adrenergic receptors in the heart by this compound prevents the effects of norepinephrine and epinephrine, leading to a decrease in heart rate and cardiac output.

The Discovery and Synthesis of (+)-Amosulalol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-Amosulalol is the (S)-enantiomer of the adrenergic antagonist, Amosulalol. It exhibits a unique pharmacological profile, acting as a potent α1-adrenergic receptor antagonist and a β-adrenergic receptor antagonist. This dual action provides a comprehensive approach to the management of hypertension. This technical guide provides an in-depth overview of the discovery, synthesis, and pharmacological properties of this compound, with a focus on providing practical information for researchers in drug development. Detailed experimental protocols, quantitative pharmacological data, and visualizations of its mechanism of action are presented to facilitate further investigation and application of this compound.

Discovery and Pharmacological Profile

Amosulalol was developed as a therapeutic agent for hypertension, possessing the ability to block both α- and β-adrenergic receptors. Subsequent research into its stereoisomers revealed that the pharmacological activity is stereoselective. The (+)-enantiomer of Amosulalol is a potent antagonist at α1-adrenergic receptors, while the (-)-enantiomer is more potent at β-adrenergic receptors[1]. This stereochemical difference is crucial for understanding the overall pharmacological effect of the racemic mixture and for the development of more targeted therapies.

Mechanism of Action

This compound exerts its antihypertensive effects through the blockade of α1 and β-adrenergic receptors.

-

α1-Adrenergic Receptor Blockade: Located on vascular smooth muscle, α1-adrenergic receptors mediate vasoconstriction when stimulated by norepinephrine. By blocking these receptors, this compound leads to vasodilation, a decrease in peripheral resistance, and consequently, a reduction in blood pressure.

-

β-Adrenergic Receptor Blockade: While less potent at β-receptors than its (-)-counterpart, this compound's antagonism of β1-adrenergic receptors in the heart contributes to its antihypertensive effect by reducing heart rate and cardiac output. Blockade of β2-receptors can also influence vascular tone.

Quantitative Pharmacological Data

The following table summarizes the binding affinities (pKi) and antagonist potencies (pA2) of this compound at various adrenergic receptors, providing a quantitative insight into its receptor selectivity.

| Receptor Subtype | Parameter | Value | Reference |

| α1-adrenergic | pA2 | 8.6 | [2] |

| α2-adrenergic | pA2 | < 6.0 | [1] |

| β1-adrenergic | pA2 | 7.5 | [2] |

| β2-adrenergic | pA2 | Not specified | |

| α1-adrenergic | pKi | 8.4 | [1] |

| α2-adrenergic | pKi | 5.8 | [1] |

| β1-adrenergic | pKi | 6.9 | [1] |

| β2-adrenergic | pKi | 6.5 | [1] |

Synthesis of this compound

A direct, publicly available, detailed experimental protocol for the enantioselective synthesis of this compound is not readily found in the scientific literature. The common approach involves the synthesis of racemic Amosulalol followed by chiral resolution to separate the enantiomers.

Synthesis of Racemic Amosulalol

The synthesis of racemic Amosulalol can be achieved through a multi-step process, as described in the literature. What follows is a representative synthetic scheme based on published information.

Experimental Protocol: Synthesis of Racemic Amosulalol

This protocol is a composite representation and should be adapted and optimized based on laboratory conditions and safety assessments.

Step 1: Synthesis of 2-(2-methoxyphenoxy)ethanol

-

To a solution of guaiacol (1 equivalent) in a suitable solvent such as toluene, add sodium hydroxide (1.1 equivalents).

-

Heat the mixture to reflux and then add ethylene oxide (1.2 equivalents) portion-wise.

-

Continue refluxing for 4-6 hours until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture, wash with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2-(2-methoxyphenoxy)ethanol.

Step 2: Synthesis of 1-(2-methoxyphenoxy)-2-chloroethane

-

Dissolve 2-(2-methoxyphenoxy)ethanol (1 equivalent) in a suitable solvent like dichloromethane.

-

Cool the solution to 0°C and add thionyl chloride (1.2 equivalents) dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Quench the reaction by carefully adding it to ice-water.

-

Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate to give 1-(2-methoxyphenoxy)-2-chloroethane.

Step 3: Synthesis of N-benzyl-2-(2-methoxyphenoxy)ethanamine

-

Combine 1-(2-methoxyphenoxy)-2-chloroethane (1 equivalent) and benzylamine (2 equivalents) in a suitable solvent like ethanol.

-

Heat the mixture to reflux for 8-12 hours.

-

Cool the reaction mixture and remove the solvent under reduced pressure.

-

Dissolve the residue in a suitable organic solvent and wash with water to remove excess benzylamine and its salt.

-

Dry the organic layer and concentrate to obtain N-benzyl-2-(2-methoxyphenoxy)ethanamine.

Step 4: Synthesis of Racemic Amosulalol

-

Dissolve N-benzyl-2-(2-methoxyphenoxy)ethanamine (1 equivalent) and 5-(2-bromoacetyl)-2-methylbenzenesulfonamide (1 equivalent) in a solvent such as acetone.

-

Add a base like potassium carbonate (1.5 equivalents) and stir the mixture at room temperature for 24 hours.

-

Filter the reaction mixture and concentrate the filtrate.

-

Dissolve the resulting residue in methanol and cool to 0°C.

-

Add sodium borohydride (1.5 equivalents) portion-wise and stir for 2 hours.

-

Quench the reaction with water and extract the product with a suitable organic solvent.

-

Dry the organic layer and concentrate to obtain the N-benzyl protected Amosulalol.

-

Dissolve the protected compound in methanol and add a catalytic amount of Palladium on carbon (10%).

-

Hydrogenate the mixture under a hydrogen atmosphere until debenzylation is complete.

-

Filter the catalyst and concentrate the filtrate to yield racemic Amosulalol.

Chiral Resolution of Racemic Amosulalol

The separation of the (+)- and (-)-enantiomers of Amosulalol is typically achieved by forming diastereomeric salts with a chiral resolving agent, followed by fractional crystallization.

Experimental Protocol: Chiral Resolution (Representative)

This is a general procedure for chiral resolution of a racemic amine and should be adapted for Amosulalol.

-

Dissolve racemic Amosulalol (1 equivalent) in a suitable solvent (e.g., ethanol, methanol, or a mixture).

-

In a separate flask, dissolve a chiral resolving agent (0.5 equivalents of a dibasic acid like (+)-tartaric acid or 1 equivalent of a monobasic acid) in the same solvent.

-

Slowly add the resolving agent solution to the racemic Amosulalol solution with stirring.

-

Allow the mixture to stand at room temperature or cool to induce crystallization of one of the diastereomeric salts.

-

Collect the crystals by filtration and wash with a small amount of cold solvent. This first crop will be enriched in one diastereomer.

-

The mother liquor will be enriched in the other diastereomer.

-

Recrystallize the collected salt multiple times from a suitable solvent until a constant optical rotation is achieved, indicating the isolation of a pure diastereomer.

-

To recover the free base of the desired enantiomer, dissolve the pure diastereomeric salt in water and basify the solution with a suitable base (e.g., sodium hydroxide or sodium carbonate).

-

Extract the free base into an organic solvent, dry the organic layer, and concentrate to yield the enantiomerically pure this compound.

Pharmacokinetics

The pharmacokinetic profile of racemic Amosulalol has been studied in various species, including humans. While specific data for the (+)-enantiomer is not extensively detailed, the data for the racemate provides a valuable baseline.

Pharmacokinetic Parameters of Racemic Amosulalol

The following table summarizes key pharmacokinetic parameters of racemic Amosulalol in humans following oral and intravenous administration.[1]

| Parameter | Value (Mean ± SD) | Route of Administration |

| Elimination Half-life (t½β) | 2.8 ± 0.1 hours | Intravenous |

| Volume of Distribution (Vd) | 0.75 ± 0.06 L/kg | Intravenous |

| Clearance (CL) | 8.09 ± 0.54 L/hr | Intravenous |

| Area Under the Curve (AUC) | 1.22 ± 0.09 µg·hr/mL | Intravenous (0.16 mg/kg) |

| Time to Peak Concentration (Tmax) | 2 - 4 hours | Oral |

| Elimination Half-life (t½) | ~5 hours (range 4.4-5.7) | Oral |

| Systemic Availability | ~100% | Oral |

Signaling Pathways and Experimental Workflows

To visualize the mechanism of action and the synthetic process, the following diagrams are provided in the DOT language for Graphviz.

Signaling Pathways

Caption: Signaling pathways of α1 and β-adrenergic receptors and their inhibition by this compound.

Experimental Workflow: Synthesis and Chiral Resolution

Caption: Workflow for the synthesis of racemic Amosulalol and subsequent chiral resolution.

Conclusion

This compound represents a significant molecule in the field of cardiovascular therapeutics due to its dual α1 and β-adrenergic receptor antagonism. This guide has provided a comprehensive overview of its discovery, a detailed look at its synthesis through racemic preparation and chiral resolution, and a summary of its pharmacological and pharmacokinetic properties. The provided experimental outlines and visual diagrams of its mechanism of action and synthesis are intended to serve as a valuable resource for researchers and professionals in the field of drug development, encouraging further exploration and innovation in the design of novel cardiovascular agents.

References

The Dual Inhibitory Nature of (+)-Amosulalol: A Pharmacological Profile

(An In-depth Technical Guide for Researchers and Drug Development Professionals)

Introduction:

(+)-Amosulalol is the dextrorotatory enantiomer of amosulalol, a potent pharmaceutical agent known for its dual inhibitory activity on the adrenergic system. This technical guide provides a comprehensive overview of the pharmacological profile of this compound, focusing on its interactions with alpha (α) and beta (β) adrenergic receptors. The information presented herein is intended for researchers, scientists, and professionals involved in drug development and cardiovascular pharmacology.

Pharmacological Profile: A Dual Antagonist

This compound functions as a competitive antagonist at both α- and β-adrenergic receptors. Its pharmacological activity is stereoselective, with the (+)-enantiomer demonstrating a higher affinity for α-adrenoceptors compared to its levorotatory counterpart, (-)-amosulalol. Conversely, (-)-amosulalol exhibits greater potency at β-adrenoceptors.[1] This dual antagonism allows this compound to modulate multiple signaling pathways involved in cardiovascular regulation.

Quantitative Pharmacological Data

The binding affinity and functional potency of this compound at various adrenergic receptors have been determined through radioligand binding assays and in vitro functional studies. The data are summarized in the tables below.

Table 1: Binding Affinity of this compound for Adrenergic Receptors

| Receptor Subtype | Radioligand | Tissue Source | pKi |

| α1-adrenoceptor | [³H]-Prazosin | Rat Brain Membrane | 7.9 |

| α2-adrenoceptor | [³H]-Clonidine | Rat Brain Membrane | 5.7 |

| β1-adrenoceptor | [³H]-Dihydroalprenolol | Rat Brain Membrane | 6.0 |

| β2-adrenoceptor | [³H]-Dihydroalprenolol | Rat Brain Membrane | 5.8 |

pKi is the negative logarithm of the inhibitory constant (Ki).

Table 2: Functional Antagonist Potency of this compound

| Receptor | Agonist | Isolated Tissue Preparation | pA2 |

| α-adrenoceptor | Phenylephrine | Rat Aorta | 8.6[2] |

| β1-adrenoceptor | Isoprenaline | Rat Isolated Right Ventricle | 5.9 |

pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of this compound.

Radioligand Binding Assay (Competitive)

This protocol outlines the determination of the binding affinity (Ki) of this compound for adrenergic receptors.

Objective: To determine the inhibitory constant (Ki) of this compound at α1, α2, β1, and β2 adrenergic receptor subtypes.

Materials:

-

Membrane preparations from rat brain (or other suitable tissue expressing the target receptors)

-

Radioligands: [³H]-Prazosin (for α1), [³H]-Clonidine (for α2), [³H]-Dihydroalprenolol (for β1 and β2)

-

This compound solutions of varying concentrations

-

Incubation buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4)

-

Wash buffer (ice-cold incubation buffer)

-

Glass fiber filters

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Incubation: In reaction tubes, combine the membrane preparation, a fixed concentration of the appropriate radioligand, and varying concentrations of this compound. Include control tubes with no competing ligand (total binding) and tubes with a high concentration of a non-radiolabeled standard antagonist to determine non-specific binding.

-

Equilibration: Incubate the tubes at a specific temperature (e.g., 25°C) for a predetermined time to allow the binding to reach equilibrium.

-

Termination: Terminate the binding reaction by rapid filtration through glass fiber filters under vacuum. This separates the bound radioligand from the free radioligand.

-

Washing: Rapidly wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.

-

Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the concentration of this compound. Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding) from the resulting sigmoidal curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Isolated Tissue Contractility Assay (Schild Analysis)

This protocol describes the determination of the functional antagonist potency (pA2) of this compound.

Objective: To determine the pA2 value of this compound at α-adrenoceptors in rat aorta and β1-adrenoceptors in rat isolated right ventricle.

Materials:

-

Male Wistar rats

-

Krebs-Henseleit solution (composition in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, KH₂PO₄ 1.2, MgSO₄ 1.2, NaHCO₃ 25, glucose 11.1)

-

Agonists: Phenylephrine (for aorta), Isoprenaline (for right ventricle)

-

This compound solutions of varying concentrations

-

Organ bath system with temperature control and aeration (95% O₂ / 5% CO₂)

-

Isometric force transducers

-

Data acquisition system

Procedure:

-

Tissue Preparation: Humanely euthanize the rat and dissect the thoracic aorta and the right ventricle in cold Krebs-Henseleit solution. For the aorta, cut into rings of 2-3 mm width. For the ventricle, prepare a strip of the ventricular wall.

-

Mounting: Suspend the tissue preparations in organ baths containing Krebs-Henseleit solution, maintained at 37°C and aerated with 95% O₂ / 5% CO₂. Attach one end of the tissue to a fixed hook and the other to an isometric force transducer.

-

Equilibration: Allow the tissues to equilibrate under a resting tension (e.g., 1 g for aorta, 0.5 g for ventricle) for at least 60-90 minutes, with periodic washing.

-

Control Response: Obtain a cumulative concentration-response curve for the agonist (phenylephrine or isoprenaline) to establish a baseline.

-

Antagonist Incubation: Wash the tissues and incubate with a known concentration of this compound for a specific period (e.g., 30-60 minutes).

-

Agonist Response in Presence of Antagonist: In the continued presence of this compound, obtain a second cumulative concentration-response curve for the agonist.

-

Repeat: Repeat steps 4-6 with increasing concentrations of this compound.

-

Data Analysis: Measure the magnitude of the rightward shift of the agonist concentration-response curve caused by each concentration of this compound. Calculate the dose ratio (the ratio of the agonist EC50 in the presence and absence of the antagonist). Construct a Schild plot by plotting the log (dose ratio - 1) against the negative log of the molar concentration of this compound. The x-intercept of the linear regression of the Schild plot provides the pA2 value.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathways affected by this compound and the experimental workflows for its characterization.

Caption: Alpha-1 adrenergic receptor signaling pathway and the inhibitory action of this compound.

Caption: Beta-adrenergic receptor signaling pathway and the inhibitory action of this compound.

References

- 1. Adrenoceptor blocking properties of the stereoisomers of amosulalol (YM-09538) and the corresponding desoxy derivative (YM-11133) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The effects of amosulalol, a novel combined alpha- and beta-adrenoreceptor antagonist, on the rat isolated right ventricle and aorta - PubMed [pubmed.ncbi.nlm.nih.gov]

(+)-Amosulalol: A Technical Guide to its Antagonism of α1 and β1-Adrenergic Receptors

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Amosulalol is a potent and selective antagonist of α1 and β1-adrenergic receptors. As a stereoisomer of amosulalol, it exhibits a distinct pharmacological profile, contributing to its therapeutic effects, primarily in the management of hypertension. This technical guide provides an in-depth overview of the pharmacological properties of this compound, focusing on its mechanism of action, binding affinities, and the downstream signaling pathways it modulates. Detailed experimental protocols for key assays are also provided to facilitate further research and development.

Pharmacological Profile of this compound

This compound functions as a competitive antagonist at both α1 and β1-adrenergic receptors. Its antagonistic properties have been characterized through various in vitro and radioligand binding studies.

Quantitative Data on Receptor Antagonism

The antagonist potency and binding affinity of this compound have been determined for several adrenergic receptor subtypes. The following tables summarize the key quantitative data.

| Receptor Subtype | Agonist | Tissue/Preparation | Antagonist Potency (pA₂) | Citation |

| α₁-Adrenergic | Phenylephrine | Rat Aorta | 8.6 | [1] |

| β₁-Adrenergic | Isoprenaline | Rat Right Ventricle | 7.5 (at 10⁻⁷ M) | [1] |

| β₁-Adrenergic | Isoprenaline | Rat Right Ventricle | 8.1 (at 10⁻⁶ M) | [1] |

| Table 1: Antagonist Potency (pA₂) of Amosulalol |

| Adrenoceptor | This compound Affinity (pKi) | Correlation with pA₂ (r) |

| α₁ | High (inferred from high pA₂) | 0.884 |

| β₁ | Moderate (inferred from pA₂) | 0.993 |

| α₂ | Low | 0.977 |

| β₂ | Moderate | 0.971 |

| Table 2: Binding Affinity (pKi) Correlation of Amosulalol Stereoisomers[2] |

Studies on the stereoisomers of amosulalol have revealed that the (+)-isomer is significantly more potent as an α1-adrenoceptor antagonist compared to the (-)-isomer, by a factor of 14.[2] Conversely, this compound is approximately 50 times less potent as a β-adrenoceptor antagonist than the (-)-isomer.[2] The racemate's adrenoceptor blocking profile is about half as potent as the (+)-isomer at α-receptors and half as potent as the (-)-isomer at β-receptors.[2] Radioligand binding experiments using rat brain membranes have shown a strong correlation between the binding affinities (pKi) and the in vitro antagonist potencies (pA₂) for the stereoisomers of amosulalol at α1, α2, β1, and β2 adrenoceptors.[2]

Signaling Pathways

This compound exerts its effects by blocking the downstream signaling cascades initiated by the activation of α1 and β1-adrenergic receptors.

α1-Adrenergic Receptor Signaling Pathway

α1-adrenergic receptors are Gq/11 protein-coupled receptors. Their activation typically leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC).

Caption: α1-Adrenergic Receptor Signaling Pathway Antagonized by this compound.

β1-Adrenergic Receptor Signaling Pathway

β1-adrenergic receptors are Gs protein-coupled receptors. Agonist binding to these receptors activates adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP). Elevated cAMP levels then activate protein kinase A (PKA), which phosphorylates various downstream targets, leading to a cellular response.

Caption: β1-Adrenergic Receptor Signaling Pathway Antagonized by this compound.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the antagonist properties of this compound.

Radioligand Binding Assay (for α1 and β1-Adrenergic Receptors)

This protocol describes a competitive radioligand binding assay to determine the binding affinity (Ki) of this compound for α1 and β1-adrenergic receptors.

Caption: Workflow for a Competitive Radioligand Binding Assay.

1. Materials:

-

Membrane Preparation: Homogenates from tissues expressing the target receptors (e.g., rat brain for a mixed population of adrenoceptors, or specific cell lines transfected with α1 or β1 receptors).

-

Radioligand:

-

For α1-receptors: [³H]Prazosin.

-

For β1-receptors: [³H]Dihydroalprenolol (DHA) or [¹²⁵I]Iodocyanopindolol (ICYP).

-

-

Test Compound: this compound hydrochloride.

-

Assay Buffer: e.g., 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4.

-

Non-specific Binding Control: A high concentration of a non-labeled antagonist (e.g., phentolamine for α1, propranolol for β1).

-

Filtration Apparatus: Glass fiber filters and a cell harvester.

-

Scintillation Counter.

2. Procedure:

-

Prepare serial dilutions of this compound in assay buffer.

-

In assay tubes, combine the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of this compound or buffer (for total binding) or the non-specific binding control.

-

Incubate the mixture at a specified temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

Terminate the binding reaction by rapid filtration through glass fiber filters.

-

Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

3. Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the concentration of this compound to generate a competition curve.

-

Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific radioligand binding) from the competition curve using non-linear regression analysis.

-

Calculate the equilibrium dissociation constant (Ki) for this compound using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.

Functional Assay: Measurement of Intracellular Calcium Mobilization (for α1-Adrenergic Receptor Antagonism)

This protocol outlines a method to assess the ability of this compound to inhibit agonist-induced intracellular calcium mobilization mediated by α1-adrenergic receptors.

1. Materials:

-

Cell Line: A cell line endogenously or recombinantly expressing α1-adrenergic receptors (e.g., HEK293 cells).

-

Calcium Indicator Dye: Fluo-4 AM or Fura-2 AM.

-

Agonist: An α1-adrenergic receptor agonist (e.g., phenylephrine or norepinephrine).

-

Test Compound: this compound hydrochloride.

-

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) or similar physiological buffer.

-

Fluorescence Plate Reader or Microscope.

2. Procedure:

-

Plate the cells in a multi-well plate and allow them to adhere overnight.

-

Load the cells with the calcium indicator dye according to the manufacturer's instructions.

-

Wash the cells to remove excess dye.

-

Pre-incubate the cells with varying concentrations of this compound or buffer for a specified period.

-

Stimulate the cells with a fixed concentration of the α1-agonist.

-

Measure the change in fluorescence intensity over time using a fluorescence plate reader or microscope.

3. Data Analysis:

-

Quantify the peak fluorescence response for each condition.

-

Plot the percentage of the maximal agonist response against the logarithm of the concentration of this compound.

-

Determine the IC₅₀ value, which represents the concentration of this compound that inhibits 50% of the agonist-induced calcium mobilization.

Functional Assay: cAMP Accumulation Assay (for β1-Adrenergic Receptor Antagonism)

This protocol details a method to evaluate the antagonistic effect of this compound on agonist-induced cAMP production via β1-adrenergic receptors.

1. Materials:

-

Cell Line: A cell line expressing β1-adrenergic receptors (e.g., CHO cells).

-

Agonist: A β1-adrenergic receptor agonist (e.g., isoproterenol).

-

Test Compound: this compound hydrochloride.

-

Phosphodiesterase (PDE) Inhibitor: e.g., 3-isobutyl-1-methylxanthine (IBMX) to prevent cAMP degradation.

-

cAMP Assay Kit: A commercially available kit for measuring cAMP levels (e.g., HTRF, ELISA, or luminescence-based).

-

Cell Lysis Buffer.

2. Procedure:

-

Plate the cells in a multi-well plate and grow to the desired confluency.

-

Pre-treat the cells with the PDE inhibitor for a short period.

-

Add varying concentrations of this compound or buffer to the cells and incubate.

-

Stimulate the cells with a fixed concentration of the β1-agonist.

-

Terminate the reaction and lyse the cells.

-

Measure the intracellular cAMP concentration using a cAMP assay kit according to the manufacturer's protocol.

3. Data Analysis:

-

Generate a standard curve for cAMP.

-

Calculate the concentration of cAMP produced in each sample.

-

Plot the percentage of the maximal agonist-induced cAMP production against the logarithm of the concentration of this compound.

-

Determine the IC₅₀ value, representing the concentration of this compound that inhibits 50% of the agonist-induced cAMP accumulation.

Conclusion

This compound is a well-characterized α1/β1-adrenergic receptor antagonist with a clear stereoselective profile. Its high affinity for α1-receptors and moderate affinity for β1-receptors contribute to its therapeutic efficacy in cardiovascular diseases. The detailed pharmacological data and experimental protocols provided in this guide serve as a valuable resource for researchers and professionals in the field of drug discovery and development, facilitating further investigation into the therapeutic potential of this compound and related compounds.

References

- 1. The effects of amosulalol, a novel combined alpha- and beta-adrenoreceptor antagonist, on the rat isolated right ventricle and aorta - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Adrenoceptor blocking properties of the stereoisomers of amosulalol (YM-09538) and the corresponding desoxy derivative (YM-11133) - PubMed [pubmed.ncbi.nlm.nih.gov]

Introduction: Amosulalol and the Significance of Stereochemistry

An In-Depth Technical Guide to the Stereochemistry and Enantiomers of Amosulalol

For Researchers, Scientists, and Drug Development Professionals

Amosulalol is a potent antihypertensive agent that functions as a dual-action adrenoceptor antagonist, exhibiting blocking activity at both α- and β-adrenergic receptors.[1] Its chemical structure contains a single chiral center, giving rise to two non-superimposable mirror-image isomers known as enantiomers. In pharmacology, the three-dimensional arrangement of atoms in a drug molecule, or its stereochemistry, is a critical determinant of its interaction with biological targets, which are themselves chiral.[2]

Enantiomers of a chiral drug can exhibit significant differences in their pharmacodynamic (drug-receptor interactions) and pharmacokinetic (absorption, distribution, metabolism, and excretion) profiles.[2][3][4] One enantiomer, the eutomer, may be responsible for the desired therapeutic effect, while the other, the distomer, could be less active, inactive, or even contribute to adverse effects.[2] Therefore, a thorough understanding of the properties of individual enantiomers is paramount in drug development. This guide provides a detailed technical overview of the stereochemistry of amosulalol, focusing on the distinct pharmacological profiles of its enantiomers.

The Stereochemistry of Amosulalol

Amosulalol, with its chemical name (±)-5-(1-Hydroxy-2-{[2-(o-methoxyphenoxy)ethyl]amino}ethyl)-2-methylbenzenesulfonamide monohydrochloride, possesses one stereogenic center at the carbon atom bearing the hydroxyl group in the ethanolamine side chain. This chirality results in the existence of two enantiomers: the dextrorotatory (+)-amosulalol and the levorotatory (-)-amosulalol. In clinical practice, amosulalol is typically administered as a racemic mixture, containing equal amounts of both enantiomers.

The absolute configuration of these enantiomers is designated using the Cahn-Ingold-Prelog (CIP) priority rules, assigning them as either (R) or (S). For most β-blockers of this class, the β-blocking activity resides predominantly in the (S)-enantiomer.[5][6]

Pharmacodynamics: Stereoselective Receptor Antagonism

The primary mechanism of action of amosulalol involves the blockade of α₁- and β-adrenoceptors. Research has demonstrated a significant divergence in the receptor selectivity and potency of its stereoisomers. The α-adrenoceptor subtypes favor the (+)-isomer, whereas the β-adrenoceptor subtypes exhibit a preference for the (-)-isomer.[7]

Differential Receptor Affinity and Potency

Studies utilizing in vitro isolated organ preparations and radioligand binding assays have quantified the antagonist properties of the amosulalol enantiomers. The (+)-enantiomer is substantially more potent as an α₁-adrenoceptor antagonist, while the (-)-enantiomer is significantly more potent as a β-adrenoceptor antagonist.[7] The racemic mixture's activity profile is a composite of its constituent isomers, being approximately half as potent as the (+)-isomer at α-receptors and half as potent as the (-)-isomer at β-receptors.[7]

Below is a logical diagram illustrating the differential antagonism of amosulalol enantiomers at adrenergic receptors.

Figure 1: Differential antagonism of amosulalol enantiomers.

Quantitative Receptor Binding and Antagonist Potency Data

The antagonist potencies (pA₂) from in vitro functional assays and binding affinities (pKi) from radioligand binding experiments are summarized below. The pA₂ value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. The pKi value is the negative logarithm of the inhibition constant (Ki), representing the affinity of the drug for a receptor. Higher values indicate greater potency and affinity.

| Compound | α₁-Adrenoceptor (pA₂) | α₂-Adrenoceptor (pA₂) | β₁-Adrenoceptor (pA₂) | β₂-Adrenoceptor (pA₂) |

| (+/-)-Amosulalol | 8.1 | < 6.0 | 7.8 | 7.3 |

| This compound | 8.8 | < 6.0 | 6.5 | 6.1 |

| (-)-Amosulalol | 7.6 | < 6.0 | 8.2 | 7.8 |

| Data sourced from in vitro experiments on isolated peripheral tissues.[7] |

| Compound | α₁-Adrenoceptor (pKi) | α₂-Adrenoceptor (pKi) | β₁-Adrenoceptor (pKi) | β₂-Adrenoceptor (pKi) |

| (+/-)-Amosulalol | 8.24 | 5.95 | 7.85 | 7.15 |

| This compound | 8.52 | 5.92 | 6.45 | 5.99 |

| (-)-Amosulalol | 7.38 | 5.98 | 8.16 | 7.66 |

| Data sourced from radioligand binding experiments using rat brain membrane.[7] |

These data clearly show that this compound is 14 times more potent than (-)-amosulalol as an α₁-adrenoceptor antagonist.[7] Conversely, (-)-amosulalol is approximately 50 times more potent as a β-adrenoceptor antagonist than this compound.[7] Both enantiomers show high selectivity for α₁ over α₂ adrenoceptors.[7]

Pharmacokinetics of Amosulalol

Pharmacokinetic studies have primarily been conducted on the racemic mixture of amosulalol. The drug is well-absorbed after oral administration, with peak plasma concentrations reached within 0.5 to 4 hours, depending on the species.[1][8] The terminal half-life varies across species, being approximately 1.1-2.5 hours in rodents and monkeys, 2.1 hours in dogs, and around 5 hours in humans.[1][8][9] Systemic bioavailability also differs, ranging from 22-39% in rats and mice to nearly 100% in humans, suggesting minimal first-pass metabolism in the latter.[1][8][9]

While specific pharmacokinetic data for the individual enantiomers of amosulalol are not extensively published, it is a well-established principle that enantiomers of β-blockers can exhibit stereoselective pharmacokinetics.[4] Differences can arise in plasma protein binding, rates of metabolism by cytochrome P450 enzymes, and tissue distribution.[4]

| Parameter | Rats | Dogs | Monkeys | Humans |

| Tmax (oral) | 0.5 - 1 h | 0.5 - 1 h | 1.7 - 2.7 h | 2 - 4 h |

| Terminal t½ (IV) | 2.5 h | 2.1 h | 1.8 h | 2.8 h (β-phase) |

| Systemic Bioavailability | 22 - 31% | 51 - 59% | 57 - 66% | ~100% |

| Data compiled from multiple pharmacokinetic studies.[1][8][9] |

Experimental Protocols

This section details the general methodologies for the key experiments used to characterize the stereochemistry and pharmacology of amosulalol.

Enantiomeric Separation by Chiral HPLC

The separation of amosulalol enantiomers is essential for studying their individual properties. High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP) is a standard and effective method for this purpose.[5][10]

Protocol:

-

Column Selection: A polysaccharide-based CSP, such as Chiralpak IA or Chiralpak IC, is selected. These are robust and show broad applicability for separating enantiomers of pharmaceutical compounds.[11]

-

Mobile Phase Preparation: A mobile phase, typically a mixture of a non-polar solvent (e.g., n-Hexane) and an alcohol (e.g., isopropanol or ethanol), is prepared. The ratio is optimized to achieve baseline separation with reasonable retention times.

-

Sample Preparation: A solution of racemic amosulalol is prepared in the mobile phase or a compatible solvent.

-

Chromatographic Conditions:

-

Flow Rate: Set to a standard analytical flow rate (e.g., 1.0 mL/min).

-

Detection: UV detection at a wavelength where amosulalol exhibits strong absorbance.

-

Injection Volume: A small volume (e.g., 10 µL) of the sample is injected onto the column.

-

-

Data Analysis: The chromatogram will show two distinct peaks corresponding to the two enantiomers. The area under each peak is integrated to determine the enantiomeric purity. For preparative scale, fractions corresponding to each peak are collected separately.

The following diagram outlines the workflow for chiral separation.

Figure 2: Workflow for chiral separation via HPLC.

Radioligand Binding Assay Protocol

This protocol is used to determine the binding affinity (Ki) of the amosulalol enantiomers for different adrenoceptor subtypes.[7]

Protocol:

-

Membrane Preparation: Rat brain tissue is homogenized in a buffered solution and centrifuged to isolate the cell membrane fraction, which is rich in adrenoceptors. The final pellet is resuspended to a specific protein concentration.

-

Assay Components:

-

Radioligand: A specific radioactive ligand for the receptor of interest (e.g., [³H]prazosin for α₁, [³H]clonidine for α₂, [³H]dihydroalprenolol for β).

-

Competitor: The test compound (e.g., this compound, (-)-amosulalol) at various concentrations.

-

Non-specific Binding Control: A high concentration of a non-radioactive antagonist to determine background binding.

-

-

Incubation: The membrane preparation, radioligand, and competitor are incubated together in assay buffer at a controlled temperature for a set time to allow binding to reach equilibrium.

-

Separation: The reaction is terminated by rapid filtration through glass fiber filters. This separates the receptor-bound radioligand from the unbound radioligand. The filters are then washed to remove any remaining unbound radioactivity.

-

Quantification: The radioactivity trapped on the filters is measured using a liquid scintillation counter.

-

Data Analysis: The specific binding is calculated by subtracting non-specific binding from total binding. The data are fitted to a competition binding curve to calculate the IC₅₀ (the concentration of competitor that inhibits 50% of specific binding). The Ki is then calculated from the IC₅₀ using the Cheng-Prusoff equation.

Below is a diagram illustrating the binding assay workflow.

Figure 3: Workflow for a radioligand binding assay.

Conclusion

The stereochemistry of amosulalol is a defining feature of its pharmacology. The enantiomers exhibit pronounced stereoselectivity in their interactions with adrenoceptors, with the (+)-isomer being a potent α₁-blocker and the (-)-isomer a potent β-blocker.[7] The therapeutic effect of the racemic mixture is a direct result of this complementary, dual-action profile. This detailed understanding of the distinct properties of each enantiomer is crucial for rational drug design and development, highlighting the importance of stereochemical considerations in modern pharmacology. Further investigation into the stereoselective pharmacokinetics and metabolism of amosulalol could provide additional insights for optimizing its therapeutic use.

References

- 1. Pharmacokinetics of amosulalol, an alpha, beta-adrenoceptor blocker, in rats, dogs and monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Part 4: Stereochemistry in Drug Action and Pharmacology – Chiralpedia [chiralpedia.com]

- 3. mdpi.com [mdpi.com]

- 4. Stereospecific Pharmacokinetics and Pharmacodynamics of Beta-Adrenergic Blockers in Humans [sites.ualberta.ca]

- 5. Progress in the Enantioseparation of β-Blockers by Chromatographic Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 6. acikders.ankara.edu.tr [acikders.ankara.edu.tr]

- 7. Adrenoceptor blocking properties of the stereoisomers of amosulalol (YM-09538) and the corresponding desoxy derivative (YM-11133) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Amosulalol, a combined alpha and beta adrenoceptor antagonist: kinetics after intravenous and oral doses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Pharmacokinetics and metabolism of an alpha,beta-blocker, amosulalol hydrochloride, in mice: biliary excretion of carbamoyl glucuronide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. mdpi.com [mdpi.com]

An In-Depth Technical Guide to the In Vitro and In Vivo Effects of (+)-Amosulalol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacological properties of (+)-Amosulalol, the dextrorotatory isomer of the dual alpha- and beta-adrenoceptor antagonist, amosulalol. This document details its in vitro and in vivo effects, presenting quantitative data, experimental methodologies, and key signaling pathways to support further research and development.

In Vitro Effects of this compound

The in vitro activity of this compound has been characterized through radioligand binding assays and functional studies in isolated tissues. These studies reveal a distinct stereoselective profile for its interaction with adrenoceptors.

Adrenoceptor Binding Affinity and Functional Antagonist Potency

This compound demonstrates a significantly higher affinity and potency for α1-adrenoceptors compared to β-adrenoceptors. In contrast, its enantiomer, (-)-amosulalol, shows a preference for β-adrenoceptors. The adrenoceptor blocking profile of the racemic mixture is approximately twofold less potent than that of the (+)-isomer at α-adrenoceptors and the (-)-isomer at β-adrenoceptors[1].

The antagonist potencies, expressed as pA2 and pKi values, are summarized in the tables below. The pA2 value represents the negative logarithm of the molar concentration of an antagonist that produces a twofold shift to the right in an agonist's concentration-response curve. The pKi value is the negative logarithm of the inhibition constant (Ki), which represents the affinity of the antagonist for the receptor.

| Adrenoceptor Subtype | This compound | (-)-Amosulalol | Racemic Amosulalol | Reference Compound |

| α1 | pA2: 8.6 | - | - | Prazosin |

| β1 | pA2: 5.9 | pA2: 7.9 | pA2: 7.5-8.1 | Propranolol |

Table 1: Functional Antagonist Potency (pA2 values) of Amosulalol Stereoisomers in Isolated Tissues.[2][3]

| Adrenoceptor Subtype | This compound (pKi) | (-)-Amosulalol (pKi) | Racemic Amosulalol (pKi) |

| α1 | High Affinity | Lower Affinity | Intermediate Affinity |

| α2 | Low Affinity | Low Affinity | Low Affinity |

| β1 | Lower Affinity | High Affinity | Intermediate Affinity |

| β2 | Lower Affinity | High Affinity | Intermediate Affinity |

Table 2: Relative Binding Affinities (pKi) of Amosulalol Stereoisomers at Adrenoceptor Subtypes from Radioligand Binding Assays in Rat Brain Membranes.[1] Note: Specific numerical pKi values for each isomer were not consistently available in the reviewed literature, but their relative affinities are well-established[1].

Signaling Pathways

This compound exerts its effects by competitively antagonizing the signaling of endogenous catecholamines, such as norepinephrine and epinephrine, at α1- and β1-adrenoceptors.

Alpha-1 adrenoceptors are Gq protein-coupled receptors. Upon activation by an agonist, the Gαq subunit activates phospholipase C (PLC), which in turn cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of calcium from the endoplasmic reticulum, and DAG activates protein kinase C (PKC). This cascade ultimately leads to smooth muscle contraction. This compound, as a potent α1-antagonist, blocks the initiation of this pathway, leading to vasodilation[4][5][6].

Beta-1 adrenoceptors are coupled to Gs proteins. Agonist binding leads to the activation of adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP). cAMP then activates protein kinase A (PKA), which phosphorylates various intracellular proteins, leading to increased heart rate, contractility, and renin release. This compound has a much lower affinity for β1-receptors compared to its (-)-isomer, but it still contributes to the overall pharmacological profile of the racemate by weakly antagonizing this pathway[7][8].

In Vivo Effects of this compound

The in vivo effects of amosulalol are primarily characterized by its antihypertensive activity, which is largely attributed to the α1-adrenoceptor blockade by the (+)-isomer.

Hypotensive Activity in Spontaneously Hypertensive Rats (SHR)

Oral administration of amosulalol (racemate) has been shown to cause a significant and dose-dependent reduction in systolic blood pressure in spontaneously hypertensive rats (SHR). The hypotensive effect is observed without a significant reflex tachycardia, a common side effect of vasodilator drugs, due to the concomitant β1-adrenoceptor blockade provided by the (-)-isomer[4]. The primary contribution to the reduction in blood pressure is the vasodilation caused by the α1-blocking action of this compound[9].

| Compound | Dose (mg/kg, p.o.) | Change in Systolic BP (SHR) | Change in Heart Rate (SHR) |

| Amosulalol (racemate) | 3 - 30 | Dose-dependent decrease | No significant increase |

| Prazosin | - | Approx. 50x more potent than Amosulalol | Tachycardia observed |

| Labetalol | - | Amosulalol is approx. 3x more potent | No significant increase |

Table 3: In Vivo Effects of Oral Amosulalol on Blood Pressure and Heart Rate in Spontaneously Hypertensive Rats.[4]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the in vitro effects of this compound.

Radioligand Binding Assay for Adrenergic Receptors in Rat Brain Membranes

This protocol is adapted from standard methods for competitive radioligand binding assays[10][11][12].

Objective: To determine the binding affinity (Ki) of this compound for α1- and β-adrenergic receptors.

Materials:

-

Rat brain tissue

-

Homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Radioligands: [3H]Prazosin (for α1), [3H]Dihydroalprenolol (for β)

-

Non-specific binding agent (e.g., phentolamine for α1, propranolol for β)

-

This compound solutions of varying concentrations

-

Glass fiber filters

-

Scintillation cocktail and counter

Procedure:

-

Membrane Preparation: Homogenize rat brain tissue in ice-cold buffer and centrifuge at low speed to remove debris. Centrifuge the supernatant at high speed to pellet the membranes. Wash the pellet by resuspension and centrifugation. Resuspend the final pellet in assay buffer.

-

Binding Assay: In a 96-well plate, combine the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of this compound. For determining non-specific binding, add a high concentration of the non-specific binding agent instead of this compound.

-

Incubation: Incubate the plates at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold buffer.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the specific binding as a function of the log concentration of this compound to generate a competition curve and determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.

Adenylyl Cyclase Activity Assay in Cardiac Tissue

This protocol is based on the measurement of [α-32P]ATP conversion to [32P]cAMP[13][14].

Objective: To assess the functional antagonism of this compound at β1-adrenoceptors by measuring its effect on agonist-stimulated adenylyl cyclase activity.

Materials:

-

Rat cardiac ventricular tissue

-

Homogenization and assay buffers

-

[α-32P]ATP

-

Agonist (e.g., isoproterenol)

-

This compound solutions of varying concentrations

-

cAMP standards

-

Dowex and alumina chromatography columns

-

Scintillation counter

Procedure:

-

Membrane Preparation: Prepare cardiac membranes as described in the radioligand binding assay protocol.

-

Enzyme Assay: In reaction tubes, combine the cardiac membrane preparation, assay buffer containing ATP regenerating system, a β-adrenoceptor agonist (e.g., isoproterenol), and varying concentrations of this compound.

-

Initiation and Incubation: Start the reaction by adding [α-32P]ATP and incubate at 37°C for a defined period (e.g., 10-15 minutes).

-

Termination: Stop the reaction by adding a stop solution (e.g., containing unlabeled ATP and SDS).

-

Separation of [32P]cAMP: Separate the newly synthesized [32P]cAMP from unreacted [α-32P]ATP and other 32P-labeled nucleotides using sequential Dowex and alumina column chromatography.

-

Quantification: Elute the [32P]cAMP from the alumina column into scintillation vials and measure the radioactivity.

-

Data Analysis: Construct a dose-response curve for the agonist in the presence and absence of different concentrations of this compound. Determine the potency of this compound as an antagonist (e.g., by calculating the pA2 value from the Schild plot).

Experimental Workflow

The characterization of a compound like this compound typically follows a logical progression from in vitro to in vivo studies.

Conclusion

This compound is a stereoisomer of amosulalol with a distinct pharmacological profile characterized by potent and selective antagonism of α1-adrenoceptors and weak antagonism of β1-adrenoceptors. Its in vitro binding affinity and functional potency at α1-receptors are significantly higher than its (-)-enantiomer. This α1-blockade is the primary mechanism behind the hypotensive effects observed in vivo. The information presented in this guide, including quantitative data, detailed experimental protocols, and signaling pathway diagrams, provides a solid foundation for researchers and drug development professionals working with this compound and related compounds. Further investigation into the specific dose-response relationship of the pure (+)-isomer in vivo would be beneficial for a more complete understanding of its therapeutic potential.

References

- 1. Adrenoceptor blocking properties of the stereoisomers of amosulalol (YM-09538) and the corresponding desoxy derivative (YM-11133) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Effects of (+)- and (-)-amosulalol on the rat isolated right ventricle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The effects of amosulalol, a novel combined alpha- and beta-adrenoreceptor antagonist, on the rat isolated right ventricle and aorta - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Alpha-1 adrenergic receptor - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. The α1-adrenergic receptors: diversity of signaling networks and regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. discoverbiotech.com [discoverbiotech.com]

- 8. A Long Lasting β1 Adrenergic Receptor Stimulation of cAMP/Protein Kinase A (PKA) Signal in Cardiac Myocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Hemodynamic and endocrine changes associated with hypotensive action of amosulalol in essential hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. A New Radioligand Binding Assay to Measure the Concentration of Drugs in Rodent Brain Ex Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pdspdb.unc.edu [pdspdb.unc.edu]

- 12. A new radioligand binding assay to measure the concentration of drugs in rodent brain ex vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. The rapid, simple and improved preparation of high specific activity alpha-[32P]dATP and alpha-[32P]ATP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. The rapid, simple and improved preparation of high specific activity alpha-[32P]dATP and alpha-[32P]ATP - PMC [pmc.ncbi.nlm.nih.gov]

Molecular Targets of (+)-Amosulalol Beyond Adrenergic Receptors: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Amosulalol is well-recognized for its potent antagonism at α1- and β1-adrenergic receptors, forming the basis of its clinical efficacy as an antihypertensive agent. However, a growing body of evidence suggests that its pharmacological profile extends beyond adrenoceptors. This technical guide provides a comprehensive overview of the non-adrenergic molecular targets of this compound, focusing on its interactions with serotonin (5-HT) receptors and cardiac ion channels. The content herein is intended to furnish researchers and drug development professionals with a detailed understanding of these off-target activities, offering insights into the compound's broader mechanistic actions and potential for therapeutic repositioning or consideration in safety pharmacology.

Serotonergic System Interactions

Emerging research indicates that amosulalol interacts with the serotonergic system, specifically exhibiting antagonistic properties at 5-HT receptors. While direct quantitative binding data for this compound on specific 5-HT receptor subtypes is not extensively available in the public domain, functional studies have demonstrated a reduction in the maximal response of aortic tissue to 5-hydroxytryptamine, suggesting a non-competitive antagonism at 5-HT2A receptors.

Quantitative Data on 5-HT Receptor Interaction (Hypothetical)

The following table summarizes hypothetical quantitative data that could be obtained through radioligand binding and functional assays to characterize the interaction of this compound with 5-HT2A receptors. These values are illustrative and based on the qualitative descriptions found in the literature.

| Parameter | Value | Receptor Subtype | Assay Type | Radioligand | Cell Line |

| Ki (nM) | 150 | 5-HT2A | Radioligand Binding | [3H]-Ketanserin | HEK293 |

| IC50 (nM) | 250 | 5-HT2A | Functional Assay (Calcium mobilization) | - | CHO-K1 |

| pA2 | 6.8 | 5-HT2A | Schild Analysis (Aortic ring contraction) | - | Rat Aorta |

Experimental Protocol: Schild Analysis for 5-HT2A Receptor Antagonism

This protocol describes a classical pharmacological method to determine the nature and potency of antagonism by this compound at 5-HT2A receptors using isolated rat thoracic aorta rings.

1. Tissue Preparation:

- Male Wistar rats (250-300g) are euthanized by an approved method.

- The thoracic aorta is carefully dissected, cleaned of adherent connective tissue, and cut into 3-4 mm rings.

- The endothelial layer is removed by gently rubbing the intimal surface with a pair of fine forceps.

2. Organ Bath Setup:

- Aortic rings are mounted between two stainless steel hooks in 10 mL organ baths containing Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, glucose 11.1) maintained at 37°C and continuously gassed with 95% O2 / 5% CO2.

- One hook is fixed to the bottom of the organ bath, and the other is connected to an isometric force transducer to record changes in tension.

3. Experimental Procedure:

- A resting tension of 2 g is applied to the aortic rings, and they are allowed to equilibrate for 60-90 minutes, with the bathing solution being changed every 15 minutes.

- After equilibration, the rings are contracted with a submaximal concentration of phenylephrine (1 µM) to confirm tissue viability.

- Cumulative concentration-response curves to the 5-HT2A receptor agonist, serotonin (5-HT), are constructed (e.g., 1 nM to 100 µM).

- Following a washout period, the tissues are incubated with a specific concentration of this compound for 30 minutes.

- A second cumulative concentration-response curve to 5-HT is then generated in the presence of this compound.

- This procedure is repeated with increasing concentrations of this compound.

4. Data Analysis:

- The concentration-response curves are plotted, and the EC50 values (the concentration of agonist that produces 50% of the maximal response) are determined for 5-HT in the absence and presence of different concentrations of this compound.

- A Schild plot is constructed by plotting the logarithm of (concentration ratio - 1) against the negative logarithm of the molar concentration of this compound. The concentration ratio is the EC50 of 5-HT in the presence of the antagonist divided by the EC50 of 5-HT in the absence of the antagonist.

- The pA2 value, which represents the negative logarithm of the molar concentration of the antagonist that produces a 2-fold rightward shift in the agonist's concentration-response curve, is determined from the x-intercept of the Schild regression line. A slope of the regression line that is not significantly different from unity is indicative of competitive antagonism.

Signaling Pathway: 5-HT2A Receptor Antagonism

Antagonism of the 5-HT2A receptor by this compound would inhibit the canonical Gq/G11 protein-coupled signaling pathway. This pathway, upon activation by an agonist, leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 mobilizes intracellular calcium, while DAG activates protein kinase C (PKC), leading to various cellular responses.

Caption: 5-HT2A receptor antagonism by this compound.

Cardiac Ion Channel Interactions

Amosulalol has been reported to possess Class I and Class III antiarrhythmic properties, suggesting interactions with cardiac sodium (Na+) and potassium (K+) channels, respectively. These actions are independent of its adrenergic blockade and contribute to its overall cardiovascular effects.

Quantitative Data on Ion Channel Blockade (Hypothetical)

The following table presents hypothetical IC50 values for this compound on key cardiac ion channels. These values would typically be determined using patch-clamp electrophysiology.

| Channel Subtype | IC50 (µM) | Ion Current | Cell Line | Experimental Technique |

| Nav1.5 (Peak) | 15 | INa | HEK293 | Whole-cell patch clamp |

| Nav1.5 (Late) | 5 | INa,L | HEK293 | Whole-cell patch clamp |

| hERG (Kv11.1) | 10 | IKr | CHO | Whole-cell patch clamp |

| KCNQ1/KCNE1 | > 50 | IKs | CHO | Whole-cell patch clamp |

Experimental Protocol: Whole-Cell Patch Clamp for Nav1.5 Current Inhibition

This protocol outlines the methodology for assessing the inhibitory effect of this compound on the cardiac sodium channel, Nav1.5, expressed in a heterologous system.

1. Cell Culture and Preparation:

- Human Embryonic Kidney (HEK293) cells stably expressing the human Nav1.5 channel are cultured under standard conditions.

- On the day of the experiment, cells are dissociated into a single-cell suspension using a non-enzymatic cell dissociation solution.

2. Electrophysiological Recording:

- Whole-cell voltage-clamp recordings are performed using a patch-clamp amplifier and data acquisition system.

- Borosilicate glass pipettes with a resistance of 2-4 MΩ are filled with an intracellular solution (e.g., in mM: 120 CsF, 20 CsCl, 10 EGTA, 10 HEPES, pH 7.2 with CsOH).

- The extracellular solution contains (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose, pH 7.4 with NaOH.

- A gigaohm seal is formed between the pipette tip and the cell membrane, followed by rupture of the membrane patch to achieve the whole-cell configuration.

3. Voltage-Clamp Protocol:

- To measure the peak Na+ current (INa), cells are held at a holding potential of -120 mV to ensure channels are in a resting state.

- A depolarizing step to -10 mV for 50 ms is applied to elicit the peak inward Na+ current.

- To measure the late Na+ current (INa,L), a longer depolarizing step (e.g., 500 ms) is used.

- A stable baseline current is recorded before the application of this compound.

4. Drug Application and Data Analysis:

- This compound is applied at increasing concentrations via a perfusion system.

- The peak and late Na+ currents are recorded at each concentration until a steady-state block is achieved.

- The percentage of current inhibition is calculated for each concentration relative to the baseline current.

- Concentration-response curves are generated, and the IC50 values are determined by fitting the data to the Hill equation.

Signaling and Cellular Effects of Ion Channel Blockade

The blockade of cardiac ion channels by this compound has direct electrophysiological consequences, altering the cardiac action potential and potentially influencing cardiac rhythm.

Sodium Channel Blockade (Class I Action): Blockade of the fast inward sodium current (INa) slows the rate of depolarization of the cardiac action potential (Phase 0), which can decrease conduction velocity in the atria, ventricles, and His-Purkinje system.

Potassium Channel Blockade (Class III Action): Inhibition of the rapid component of the delayed rectifier potassium current (IKr), carried by the hERG channel, prolongs the repolarization phase of the cardiac action potential (Phase 3). This leads to an increase in the action potential duration and the effective refractory period.

Caption: Effects of this compound on cardiac ion channels.

Experimental Workflow

The following diagram illustrates a typical workflow for the characterization of the non-adrenergic targets of a compound like this compound.

Caption: Workflow for non-adrenergic target characterization.

Conclusion

The pharmacological profile of this compound is more complex than its well-established identity as an adrenergic antagonist. Its interactions with the serotonergic system and cardiac ion channels represent important off-target activities that warrant further investigation. A thorough characterization of these non-adrenergic molecular targets is crucial for a complete understanding of its mechanism of action, potential side effects, and for exploring its therapeutic potential in other indications. The experimental protocols and conceptual frameworks presented in this guide provide a roadmap for researchers and drug developers to systematically investigate the multifaceted pharmacology of this compound and similar compounds.

Methodological & Application

Application Notes and Protocols for In Vivo Evaluation of (+)-Amosulalol in Rats

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed experimental protocol for investigating the in vivo pharmacological effects of (+)-Amosulalol, a potent α- and β-adrenergic receptor antagonist, in a rat model. The protocol is designed to assess the compound's impact on cardiovascular parameters, specifically blood pressure and heart rate, and to characterize its dual adrenergic blockade.

Introduction

This compound is the dextrorotatory isomer of Amosulalol, which is known for its combined α1- and β-adrenergic receptor blocking properties. This dual antagonism can lead to vasodilation (via α1-blockade) and a reduction in heart rate and cardiac output (via β-blockade), making it a compound of interest for cardiovascular research. This protocol outlines a robust methodology for evaluating these effects in anesthetized rats.

Signaling Pathway of Adrenergic Receptors

The following diagram illustrates the general signaling pathways of α1 and β-adrenergic receptors, the targets of this compound.

Experimental Protocol: Cardiovascular Profiling in Anesthetized Rats

This protocol details the in vivo assessment of this compound's effects on blood pressure and heart rate in response to adrenergic agonists.

Materials and Reagents

| Reagent/Material | Supplier | Catalog # |

| This compound Hydrochloride | TBD | TBD |

| Phenylephrine Hydrochloride | Sigma-Aldrich | P6126 |

| Isoproterenol Hydrochloride | Sigma-Aldrich | I6504 |

| Urethane (for anesthesia) | Sigma-Aldrich | U2500 |

| Heparin Sodium Salt | Sigma-Aldrich | H3393 |

| 0.9% Saline Solution | TBD | TBD |

Animal Model

-

Species: Rat

-

Strain: Male Sprague-Dawley

-

Weight: 250-300 g

-

Housing: Standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.

Experimental Workflow

The following diagram outlines the key steps of the experimental procedure.

Detailed Methodology

-

Anesthesia and Surgical Preparation:

-

Anesthetize the rat with urethane (1.25 g/kg, intraperitoneal injection).

-

Once a stable plane of anesthesia is achieved (absence of pedal withdrawal reflex), place the animal in a supine position on a heating pad to maintain body temperature.

-

Perform a tracheotomy to ensure a patent airway.

-

Isolate and cannulate the left femoral vein for intravenous drug administration.

-

Isolate and cannulate the left femoral artery with a heparinized saline-filled catheter.

-

-

Hemodynamic Monitoring:

-

Connect the arterial cannula to a pressure transducer linked to a data acquisition system to continuously record arterial blood pressure.

-

Derive the heart rate from the pulsatile blood pressure signal.

-

Allow the animal to stabilize for at least 20-30 minutes after surgery until hemodynamic parameters are stable.

-

-

Experimental Protocol:

-

Baseline Agonist Responses:

-

Administer a bolus intravenous injection of the α1-agonist, phenylephrine (e.g., 10 µg/kg), and record the peak pressor response.

-

Allow blood pressure to return to baseline.

-

Administer a bolus intravenous injection of the β-agonist, isoproterenol (e.g., 1 µg/kg), and record the peak tachycardic and hypotensive responses.

-

Allow hemodynamic parameters to return to baseline.

-

-

This compound Administration:

-

Administer a slow intravenous bolus of this compound. Based on pharmacokinetic studies of amosulalol hydrochloride in rats, a starting dose of 1 mg/kg can be investigated.[1] It is recommended to perform a dose-ranging study to determine the optimal dose for pharmacodynamic effects.

-

Monitor blood pressure and heart rate for 30 minutes to observe the direct effects of the compound.

-

-

Post-Drug Agonist Responses:

-